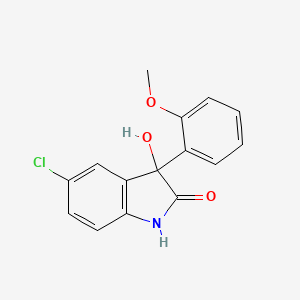

5-Chloro-3-hydroxy-3-(2-methoxyphenyl)indolin-2-one

Description

5-Chloro-3-hydroxy-3-(2-methoxyphenyl)indolin-2-one is a substituted oxindole derivative characterized by a 3-hydroxy group, a 2-methoxyphenyl substituent at the 3-position, and a chlorine atom at the 5-position of the indolin-2-one scaffold. Its synthesis typically involves condensation reactions, as seen in analogous compounds like 5-Chloro-3-hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)-indolin-2-one (compound 6b), which is prepared via reactions between 5-chloroindolin-2-one derivatives and ketones in the presence of catalysts . Key spectral data, such as $ ^1H $ NMR resonances (e.g., δ 10.37 for NH and δ 3.84 for OCH$_3$), confirm the structural integrity of such derivatives .

Properties

IUPAC Name |

5-chloro-3-hydroxy-3-(2-methoxyphenyl)-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO3/c1-20-13-5-3-2-4-10(13)15(19)11-8-9(16)6-7-12(11)17-14(15)18/h2-8,19H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWUODCBPPWSIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2(C3=C(C=CC(=C3)Cl)NC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619845 | |

| Record name | 5-Chloro-3-hydroxy-3-(2-methoxyphenyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169040-40-8 | |

| Record name | 5-Chloro-3-hydroxy-3-(2-methoxyphenyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-hydroxy-3-(2-methoxyphenyl)indolin-2-one typically involves the reaction of 5-chloroindoline-2,3-dione with 2-methoxyphenylboronic acid under specific conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-hydroxy-3-(2-methoxyphenyl)indolin-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 5-chloro-3-oxo-3-(2-methoxyphenyl)indolin-2-one.

Reduction: Formation of 3-hydroxy-3-(2-methoxyphenyl)indolin-2-one.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

One of the primary applications of 5-Chloro-3-hydroxy-3-(2-methoxyphenyl)indolin-2-one is its role as an inhibitor of the STAT3 transcription factor, which is often overexpressed in various cancers. Research indicates that this compound can induce apoptosis (programmed cell death) and inhibit tumor growth in several cancer cell lines, including:

| Cancer Type | Effect | Reference |

|---|---|---|

| Breast Cancer | Induces apoptosis and cell cycle arrest | |

| Lung Cancer | Decreases tumor growth | |

| Colon Cancer | Inhibits proliferation |

The compound's mechanism involves disrupting the STAT3 signaling pathway, which is crucial for cancer cell survival and proliferation.

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6, IL-8, and IL-10. This property suggests its potential use in treating inflammatory diseases:

| Cytokine | Effect of Compound | Reference |

|---|---|---|

| IL-6 | Inhibition | |

| IL-8 | Inhibition | |

| IL-10 | Inhibition |

Microbial Activity

The antimicrobial properties of this compound have also been documented, showing effectiveness against various pathogenic strains:

| Microbial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Salmonella typhimurium | Inhibitory | |

| Pseudomonas aeruginosa | Inhibitory |

These findings highlight its potential as a therapeutic agent for infectious diseases.

Case Study 1: Cancer Treatment

A study conducted by researchers at the University of Michigan demonstrated that this compound effectively inhibited STAT3 in breast cancer cells. The results showed a significant reduction in cell viability and tumor growth in vivo models, suggesting its potential for development into a novel anticancer therapy.

Case Study 2: Anti-inflammatory Effects

In another investigation, the compound was tested for its ability to modulate inflammatory responses in a model of acute inflammation. The results indicated a marked decrease in inflammatory markers, supporting its application in managing chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 5-Chloro-3-hydroxy-3-(2-methoxyphenyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression or interact with receptors to elicit a biological response . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Physicochemical Properties

The position of substituents on the phenyl ring significantly influences physicochemical properties. For example:

- 5-Chloro-3-hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)-indolin-2-one (6b) : The 4-methoxy group contributes to a melting point of 191°C and distinct NMR shifts (δ 7.88 for aromatic protons) .

A comparison of melting points and substituent effects is summarized below:

Antitumor Potential

- 5-Chloro-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)-indolin-2-one (8o): Exhibits growth inhibition (GI$_{50}$ = 2–60 µM) against breast cancer cells. The 5-chloro substitution enhances activity compared to non-halogenated analogs .

- Sulfonamide Derivatives (e.g., 10d–10i) : Substitutions like 3-chlorophenyl or 3-fluorophenyl at the 5-position yield moderate antitumor activity, with EI-MS data (e.g., m/z 321 for 10d) confirming molecular stability .

Antimicrobial and Enzyme Inhibition

- Mannich Base Derivatives (IIIa–f): 5-Chloro-3-(3-chloro-4-fluorophenylimino)indolin-2-one analogs show moderate to good antibacterial activity, particularly against Gram-positive strains .

- HIV-1 RT Inhibitors : Nitro-substituted hydrazone derivatives (e.g., 5-nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one) demonstrate dual inhibition of DNA polymerase and RNase H, highlighting the role of electron-withdrawing groups in binding .

Computational and Crystallographic Insights

- Molecular Modeling : Studies on analogs like 6b utilize software such as MOE and IMPACT to predict binding modes, particularly against targets like SARS-CoV-2 main protease .

- X-ray Crystallography : Compound 1a (a pyrrole-indolin-2-one hybrid) crystallizes in the orthorhombic system (space group P2$1$2$1$2$_1$), with bond lengths and angles confirming planarity of the indole ring, a feature critical for π-π stacking interactions .

Key Structural Modifications and Trends

- Halogenation: Chlorine at the 5-position enhances bioactivity (e.g., antitumor and antiviral effects) compared to non-halogenated derivatives .

- Hydroxy Group : The 3-hydroxy moiety facilitates hydrogen bonding, as seen in the β-lactamase inhibitory activity of Mannich base derivatives .

- Aromatic Substituents : Electron-donating groups (e.g., methoxy) improve solubility, while electron-withdrawing groups (e.g., nitro) enhance target binding .

Biological Activity

5-Chloro-3-hydroxy-3-(2-methoxyphenyl)indolin-2-one is a compound that has garnered attention in scientific research due to its potential biological activities, including antiviral , anti-inflammatory , and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C17H14ClNO4

- Molecular Weight : 343.75 g/mol

This compound exerts its biological effects through several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes, potentially inhibiting their activity which is crucial in disease progression. For instance, it may inhibit nitric oxide production, a key mediator in various biological processes.

- Receptor Interaction : It may bind to receptors involved in signaling pathways, modulating their activity to elicit a biological response.

- Antioxidant Activity : The compound has shown promise in reducing oxidative stress markers, which are often elevated in pathological conditions .

Antiviral Activity

Research indicates that this compound has potential antiviral properties. It has been investigated for its ability to inhibit viral replication and reduce viral load in infected cells.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by modulating inflammatory pathways. It has been shown to suppress the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this indolinone derivative:

- Cell Line Studies : In vitro studies demonstrated significant antiproliferative effects against various cancer cell lines. For example, it showed IC50 values indicating effective inhibition of cell growth comparable to existing chemotherapeutic agents .

- Mechanism of Action : The compound induces apoptosis in cancer cells through caspase activation, leading to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic factors like Bcl-2 .

Case Studies

- Hepatic Damage Model : In a study involving Wistar rats exposed to malathion (an organophosphate pesticide), treatment with this compound significantly reduced markers of hepatic damage and improved glucose homeostasis. This suggests its potential as a therapeutic agent against pesticide-induced toxicity .

- Cancer Cell Lines : A comparative study evaluated the antiproliferative effects of various derivatives of indolinone compounds, revealing that modifications at specific positions on the indole ring could enhance anticancer activity. The presence of methoxy groups was particularly noted to increase efficacy against certain cancer cell lines .

Data Table: Biological Activity Summary

Q & A

Q. What are the optimal synthetic routes for 5-Chloro-3-hydroxy-3-(2-methoxyphenyl)indolin-2-one, and how do reaction conditions influence yield?

The synthesis typically involves condensation of 5-chloroisatin derivatives with substituted phenylhydrazines. A representative method includes refluxing 5-chloroisatin (8.28 mmol) with 2,4-dinitrophenylhydrazine (equimolar) in ethanol under acidic conditions (glacial acetic acid catalyst) at 80–85°C for 6 hours, yielding 63% product after purification . Key variables affecting yield include solvent choice (ethanol for solubility), temperature control (80–85°C to avoid side reactions), and stoichiometric ratios. Characterization via H/C NMR and FTIR is critical to confirm the indolinone core and substituent positions .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Spectroscopy :

- FTIR : Identifies functional groups (e.g., C=O at 1729 cm, C=N at 1692 cm) and hydrogen bonding (NH/OH stretches at 3100–3400 cm) .

- NMR : H NMR resolves aromatic protons (δ 6.98–8.92 ppm) and hydrazone NH signals (δ 11.05–11.69 ppm). C NMR confirms carbonyl (δ 164 ppm) and aromatic carbons .

- Crystallography : Single-crystal X-ray diffraction (e.g., at 90 K) provides bond lengths/angles and intermolecular interactions, such as π-π stacking in analogs like (E)-5-Chloro-3-(2,6-dichlorobenzylidene)indolin-2-one .

Advanced Research Questions

Q. How can computational methods predict the binding interactions of this compound with biological targets?

Molecular docking (e.g., Schrödinger Maestro, AutoDock) and dynamics simulations assess interactions with proteins like SARS-CoV-2 Spike-RBD. Key steps include:

- Protein preparation : Optimize ACE2 receptor structure (PDB ID: 1R42) using Epik for protonation states .

- Docking : Score binding poses with Glide SP/XP, prioritizing residues (e.g., His34, Lys353) critical for RBD-ACE2 inhibition .

- Validation : Compare computational binding energies with experimental IC values from AlphaScreen assays (e.g., 2 nM ACE2-Fc + 5 nM Spike-RBD) .

Q. How can researchers resolve contradictions in reported bioactivity data across structural analogs?

Systematic comparative studies are essential:

- Structural analogs : Compare substituent effects (e.g., 5-chloro vs. 5-fluoro, methoxy vs. nitro groups) on enzyme inhibition. For example, 5-chloro derivatives show higher affinity for kinase targets than unsubstituted indolinones .

- Assay standardization : Use uniform protocols (e.g., AlphaScreen for protein-protein interaction inhibition) to minimize variability. Contradictions in IC values may arise from differences in assay buffers (e.g., 0.05% CHAPS vs. Tween-20) .

- Meta-analysis : Pool data from studies like to identify trends in substituent-driven activity.

Q. What strategies enhance the compound's stability in biological matrices for in vitro studies?

- pH optimization : Maintain pH 7.4 (20 mM Tris buffer) to prevent hydrolysis of the indolinone ring .

- Co-solvents : Use DMSO (<1% v/v) for solubility without destabilizing the compound.

- Temperature control : Store stock solutions at -80°C and avoid freeze-thaw cycles .

Q. How does the compound’s stereochemistry influence its biological activity?

- Chiral centers : The 3-hydroxy group’s configuration (R vs. S) can alter receptor binding. For analogs like 3-hydroxy-1-phenyl-indolin-2-one, X-ray crystallography confirmed the (R)-enantiomer’s superior activity against kinases .

- Synthesis control : Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) to isolate enantiomers .

Methodological Tables

Q. Table 1: Comparative Bioactivity of Indolinone Derivatives

Q. Table 2: Key Crystallographic Data for Structural Analogs

| Compound | Space Group | Bond Length (C=O, Å) | Intermolecular Interaction | Reference |

|---|---|---|---|---|

| (E)-5-Chloro-3-(2,6-dichlorobenzylidene)indolin-2-one | P-1 | 1.221 | π-π stacking (3.4 Å) | |

| 3-Hydroxy-1-phenyl-indolin-2-one | P2/c | 1.234 | H-bond (O-H···O=C, 2.7 Å) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.